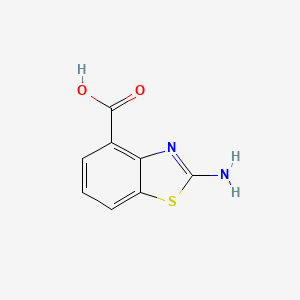

2-Amino-1,3-benzothiazole-4-carboxylic acid

描述

2-Amino-1,3-benzothiazole-4-carboxylic acid (CAS: 339571-41-4) is a heterocyclic compound featuring a benzothiazole core fused with a benzene ring and substituted with an amino group at position 2 and a carboxylic acid at position 2. Its molecular formula is C₈H₆N₂O₂S, with a molar mass of 194.21 g/mol . Key physical properties include a predicted density of 1.604 g/cm³, boiling point of 466.6°C, and pKa of 4.27, reflecting moderate acidity . The compound is primarily used in research settings, with safety data sheets (SDS) indicating precautions for laboratory handling .

Derivatives of this scaffold have demonstrated biological relevance, particularly in pesticide development. For instance, ethyl 2-aminothiazole-4-carboxylate-based analogs exhibit fungicidal and antiviral activity against Tobacco Mosaic Virus (TMV) at 100 μg/mL .

属性

IUPAC Name |

2-amino-1,3-benzothiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAUIIHMHPBWHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663248 | |

| Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339571-41-4 | |

| Record name | 2-Amino-1,3-benzothiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Halogenated Precursor Cyclization Method

This method involves the cyclization of halogen-substituted precursors to form 2-aminosubstituted 1,3-benzothiazine-4-ones, which are closely related to the target compound.

-

- Starting materials include halogenated aromatic compounds where Y is a halogen (preferably chlorine).

- The reaction involves nucleophilic substitution and cyclization steps.

- R groups can vary (alkyl, halogen-substituted alkyl, -NO2, -CHO, -COOR, -CN).

- Halogen X is typically iodine.

- The process aims to minimize hydrogen sulfide formation, which leads to byproducts.

-

- High purity and yield are achievable.

- The method is adaptable to various substituents.

-

- Secondary amines tend to give unsatisfactory yields.

- Handling of hydrogen sulfide byproduct requires caution.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Halogenated precursor preparation | Y = Cl, X = I, various R groups |

| 2 | Cyclization to 2-aminosubstituted benzothiazine-4-ones | Controlled temperature, inert atmosphere |

This method is detailed in a patent describing improved processes to achieve high yield and purity while avoiding free hydrogen sulfide formation.

One-Pot Condensation of 2-Aminothiophenol and Carboxylic Acids

A widely used approach involves the condensation of 2-aminothiophenol with carboxylic acids under acidic conditions, often using catalysts or activating agents.

-

- Reflux 2-aminothiophenol with the corresponding carboxylic acid.

- Use of methane sulfonic acid supported on silica gel (MeSO3H/SiO2) at 140°C for 2–12 hours.

- Alternative solvents or catalysts include trimethylsilyl polyphosphate ester (PPSE) or microwave-assisted solid-phase reactions.

-

- High yield of 2-substituted benzothiazoles.

- One-pot, straightforward synthesis.

- Solvent-free or solid-phase microwave methods reduce environmental impact.

| Method | Temperature (°C) | Time (h) | Yield (%) | Remarks |

|---|---|---|---|---|

| MeSO3H/SiO2 catalyzed reflux | 140 | 2–12 | High | Efficient for various acids |

| PPSE reflux | Variable | Variable | Moderate | Alternative activation |

| Microwave solid-phase | ~140 | Short | Good | Solvent-free, rapid |

This method is supported by experimental studies showing efficient synthesis of 2-substituted benzothiazoles with diverse substituents.

Bromine-Promoted Thiocyanation and Cyclization

A more sophisticated synthetic route involves the bromine-mediated thiocyanation of aminobenzoates followed by cyclization to 2-amino-benzothiazole carboxylates.

-

- Conversion of 3-hydroxy-4-nitrobenzoic acid to methyl ester.

- Alkylation via Williamson ether or Mitsunobu reaction.

- Reduction of nitro group to amino group (catalytic hydrogenation or SnCl2).

- Bromine addition in acetic acid to form thiocyanogen intermediate.

- Cyclization to form the benzothiazole ring.

- Protection/deprotection strategies for hydroxy groups using tert-butyldimethylsilyl groups.

-

- Allows selective substitution at positions 4 or 5.

- Enables large-scale synthesis.

- Provides building blocks for further derivatization.

-

- Use of HPLC-MS and NMR to confirm intermediate and final product formation.

- Reaction completion within 15 hours.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | H2SO4 in methanol | Methyl ester formation |

| Alkylation | Williamson ether or Mitsunobu method | Alkoxy substitution |

| Nitro reduction | Catalytic hydrogenation or SnCl2 | Amino group formation |

| Thiocyanation | KSCN and Br2 in acetic acid | Thiocyanogen intermediate |

| Cyclization | Acidic conditions | Benzothiazole ring formation |

| Protection/Deprotection | TBDMS groups | Hydroxy group management |

This approach is detailed in an ACS Omega publication, highlighting its efficiency and versatility.

Thiourea Intermediate Route via Aniline and Ammonium Thiocyanate

This classical method synthesizes 2-aminobenzothiazole derivatives starting from substituted anilines and ammonium thiocyanate.

-

- Dissolve aniline derivatives and ammonium thiocyanate in ethanol with concentrated HCl.

- Formation of substituted 1-phenylthiourea intermediate.

- Addition of concentrated sulfuric acid and refluxing.

- Isolation of 2-aminobenzothiazole derivatives by recrystallization.

-

- Reaction with chloroacetyl chloride to form chloroacetamide intermediates.

- Subsequent reaction with primary or secondary amines to introduce substitution at position 2.

-

- Straightforward and well-established.

- Allows introduction of various substituents.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Thiourea formation | Aniline, NH4SCN, HCl, ethanol | 30 min stirring |

| Cyclization | Concentrated H2SO4, reflux | Monitored by TLC |

| Chloroacetamide formation | Chloroacetyl chloride, NaOAc, glacial acetic acid | Dropwise addition, 30 min |

| Amine substitution | Primary/secondary amines, ethanol | Reflux, purification |

This method is reviewed in pharmaceutical chemistry literature emphasizing its utility for diverse benzothiazole derivatives.

Solvent-Free, Catalyst-Free One-Pot Synthesis

A green chemistry approach involves the solvent-free, catalyst-free reaction of 2-aminobenzothiazole with benzaldehyde derivatives and β-ketoesters or malonates at moderate temperatures (~60°C).

-

- Mix equimolar amounts of 2-aminobenzothiazole, benzaldehyde derivatives, and β-ketoesters or malonates.

- Heat at 60°C without solvent or catalyst for 3–5 hours.

- Monitor reaction by TLC.

- Purify by washing with water and diethyl ether.

-

- 60–72% yields reported.

- High purity products obtained.

-

- Environmentally friendly.

- Simple setup.

- High bond-forming efficiency.

| Substrates | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 2-Aminobenzothiazole + aldehyde + β-ketoester | 60 | 4–5 | 60–72 | Solvent-free, catalyst-free |

This method is described in scientific reports highlighting its efficiency and green chemistry credentials.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Halogenated Precursor Cyclization | Halogenated aromatics, controlled cyclization | Moderate-High | High purity, adaptable substituents | H2S byproduct, lower yield with secondary amines |

| One-Pot Condensation (2-Aminothiophenol + Acid) | Methane sulfonic acid/silica gel, reflux | High | Simple, high yield, scalable | Requires strong acid, longer times |

| Bromine-Promoted Thiocyanation & Cyclization | KSCN, Br2, acetic acid, protection strategies | Moderate-High | Selective substitution, scalable | Multi-step, time-consuming |

| Thiourea Intermediate Route | Aniline, ammonium thiocyanate, H2SO4 reflux | Moderate-High | Classical, versatile | Use of strong acids, multiple steps |

| Solvent-Free One-Pot Synthesis | 2-Aminobenzothiazole, aldehydes, β-ketoesters | 60–72% | Green, simple, catalyst-free | Limited to specific derivatives |

Research Findings and Notes

The bromine-promoted thiocyanation method allows selective functionalization at specific ring positions, useful for derivatization and medicinal chemistry applications.

The solvent-free, catalyst-free method offers an environmentally benign alternative with reasonable yields, suitable for rapid synthesis of derivatives.

Handling of hydrogen sulfide in halogenated precursor cyclization requires safety measures to avoid byproduct formation.

Microwave-assisted and solid-phase methods for condensation reactions provide rapid, high-yielding alternatives with reduced solvent use.

化学反应分析

Types of Reactions

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidative conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

Oxidation Products: Nitrobenzothiazole derivatives.

Reduction Products: Benzothiazole alcohols.

Substitution Products: N-acyl or N-alkyl benzothiazole derivatives.

科学研究应用

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of 2-amino-1,3-benzothiazole exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, fluorinated derivatives have shown minimum inhibitory concentration (MIC) values ranging from 20 to 28 μg/mL against S. aureus and B. subtilis .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-Amino-1,3-benzothiazole-4-carboxylic acid | S. aureus | 20-28 |

| Fluorinated derivatives | E. coli | 24-40 |

| Hydroxyl derivatives | Candida albicans | 32-42 |

Antitumor Activity

Research indicates that benzothiazole derivatives can act as potential anticancer agents. The compound has been studied for its ability to inhibit tumor cell proliferation, showing promise in the development of new anticancer therapies .

Case Study: Anticancer Properties

A recent study highlighted the synthesis of novel benzothiazole derivatives that exhibited cytotoxic effects on various cancer cell lines, indicating their potential use in cancer treatment protocols.

Pesticidal Activity

The compound is also recognized for its pesticidal properties. It has been utilized in the formulation of agrochemicals aimed at controlling pests and diseases in crops. Its effectiveness against fungal pathogens makes it a valuable candidate for agricultural applications .

Table 2: Pesticidal Efficacy of Benzothiazole Derivatives

| Compound | Target Pest/Fungus | Efficacy (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 85 |

| Benzothiazole derivatives | Alternaria solani | 78 |

Fluorescent Materials

The unique structural properties of this compound allow it to be used in the development of fluorescent materials. Its derivatives are being explored for applications in organic light-emitting diodes (OLEDs) due to their efficient light-emitting properties .

Case Study: OLED Development

Recent advancements have demonstrated the incorporation of benzothiazole derivatives into OLEDs, enhancing their efficiency and stability compared to traditional materials.

作用机制

The compound exerts its effects through various mechanisms, depending on its application:

Antimicrobial Activity: Inhibits bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.

Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific molecular targets, such as DNA or proteins involved in cell cycle regulation.

相似化合物的比较

Key Observations:

Benzothiazole vs. Thiazole Derivatives: The benzothiazole scaffold (fused benzene-thiazole) increases molecular rigidity and lipophilicity compared to monocyclic thiazoles. This may enhance membrane permeability in biological systems but reduce aqueous solubility. Thiazole derivatives, such as 2-amino-1,3-thiazole-4-carboxylic acid, lack the fused aromatic system, leading to simpler synthesis routes (e.g., condensation with ethyl 2-aminothiazole-4-carboxylate) .

Functional Group Positioning: Substituent position significantly impacts activity.

Biological Activity: Avarofloxacin’s antibacterial activity is attributed to its fluoroquinolone core and zwitterionic side chain , whereas benzothiazole derivatives are explored for antiviral/fungicidal roles . The TMV inhibition of thiazole derivatives (up to 100 μg/mL) suggests that benzothiazole analogs could be optimized for higher efficacy through structural modifications .

生物活性

2-Amino-1,3-benzothiazole-4-carboxylic acid (ABCA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ABCA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties. The synthesis, structure-activity relationships (SAR), and case studies are discussed to provide a comprehensive understanding of this compound's potential.

Chemical Structure and Synthesis

ABCA is characterized by a benzothiazole moiety with an amino group and a carboxylic acid functional group. The synthesis often involves condensation reactions between o-aminothiophenols and carboxylic acids, which can yield various derivatives with enhanced biological activities .

1. Antimicrobial Activity

ABCA exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of benzothiazole compounds, including ABCA, possess potent antifungal and antibacterial activities.

- Antifungal Activity : Research indicates that ABCA derivatives demonstrate effective inhibition against fungi such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 μg/mL .

- Antibacterial Activity : The presence of halogens in the phenyl ring of ABCA derivatives has been linked to increased antibacterial activity against Gram-positive bacteria .

2. Anticancer Activity

ABCA has shown promise as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines.

- Case Study : A series of benzothiazole derivatives were evaluated for their anticancer potential against breast cancer cell lines. These studies revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .

3. Anti-inflammatory Activity

Inflammation plays a crucial role in many diseases, including cancer and autoimmune disorders. ABCA has been investigated for its anti-inflammatory properties.

- Experimental Findings : In vivo models have shown that ABCA can reduce inflammation markers significantly, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationships (SAR)

The biological activity of ABCA is influenced by its chemical structure. Modifications at various positions on the benzothiazole ring can enhance or diminish its efficacy.

| Modification | Effect on Activity |

|---|---|

| Halogen substitution on phenyl ring | Increases antibacterial activity |

| Alkyl substitutions | Varies; some enhance cytotoxicity |

| Hydroxyl groups | Often improve solubility and bioavailability |

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-amino-1,3-benzothiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- The compound can be synthesized via cyclization reactions involving thioureas and α-bromoacetoacetanilide derivatives. For example, ω-bromoacetoacetanilide reacts with thioureas in a single-step process under reflux in ethanol, yielding 2-amino-1,3-thiazole derivatives. Reaction optimization should focus on solvent choice (e.g., ethanol for solubility), temperature control (80–100°C), and stoichiometric ratios to minimize byproducts .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to confirm the benzothiazole core and carboxylic acid moiety. For derivatives, signals near δ 7.5–8.5 ppm (aromatic protons) and δ 170–175 ppm (carboxylic acid carbon) are diagnostic .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) with an exact mass of 193.0102 g/mol (calculated for ) ensures molecular identity. Electrospray ionization (ESI) in negative mode is recommended for carboxylic acid detection .

Q. What safety precautions are critical when handling 2-amino-1,3-benzothiazole derivatives in the laboratory?

- Refer to safety data sheets (SDS) for hazard information. Key precautions include:

- Use of nitrile gloves, lab coats, and eye protection to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. Focus on hydrogen bonding between the carboxylic acid group and the amino-thiazole ring, which stabilizes the planar structure. Refinement parameters (R-factor < 0.05) and residual electron density maps can validate bond lengths and angles .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in antibacterial derivatives of this compound?

- Derivatization: Introduce substituents at the 4-carboxylic acid position (e.g., esterification or amidation) to modulate lipophilicity and bioavailability. For example, Ceftibuten, a cephalosporin antibiotic, incorporates the 2-amino-1,3-thiazole moiety to enhance β-lactamase stability .

- Biological Assays: Test minimum inhibitory concentrations (MIC) against Gram-negative bacteria (e.g., E. coli) and correlate with computational docking studies targeting penicillin-binding proteins (PBPs) .

Q. How can researchers address discrepancies in spectroscopic data for structurally similar thiazole-carboxylic acid derivatives?

- Case Study: Overlapping NMR signals (e.g., C4 and C6 carbons) may require 2D techniques like HSQC or HMBC to assign resonances unambiguously. For unresolved signals, compare with analogs (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) or use deuterated solvents to reduce line broadening .

Q. What analytical methods are suitable for quantifying trace impurities in this compound batches?

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm. Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution).

- Limit of Detection (LOD): Validate methods to detect impurities ≤ 0.1% (e.g., unreacted thiourea or brominated intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。